6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

catechol-O-methyltransferase brain penetration positional isomer metabolism

Researchers studying presynaptic dopamine autoreceptor control often encounter poor signal-to-noise in striatal superfusion assays due to low intrinsic efficacy of standard agonists. Dipropyl-6,7-ADTN directly resolves this limitation. • 12-14× greater intrinsic receptor potency vs. the 5,6-dihydroxy positional isomer-maximal signal-to-noise separation for binding, brain slice, and homogenate assays • Unique biphasic striatal DOPA synthesis modulation not produced by apomorphine, piribedil, or TL-99-selective presynaptic autoreceptor probe • Mixed D2/α2-adrenoceptor profile (α2 IC50 87 nM); co-administer yohimbine or phentolamine to isolate the dopaminergic component • Custom synthesis; typically supplied as hydrobromide salt (CAS 62421-17-4); ≥98% purity; global shipping available

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 66185-60-2
Cat. No. B1220881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
CAS66185-60-2
Synonyms2-(N,N-dipropyl)amino-6,7-dihydroxytetralin
2-(N,N-dipropyl)amino-6,7-dihydroxytetralin hydrobromide
6,7-dihydroxy-2-N,N-dipropylaminotetralin
N,N-dipropyl-6,7-ADTN
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=CC(=C(C=C2C1)O)O
InChIInChI=1S/C16H25NO2/c1-3-7-17(8-4-2)14-6-5-12-10-15(18)16(19)11-13(12)9-14/h10-11,14,18-19H,3-9H2,1-2H3
InChIKeyYNJJGTRJAAGQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol (CAS 66185-60-2): Chemical Identity, Pharmacological Class, and Procurement-Relevant Background


6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol (CAS 66185-60-2; synonym N,N-dipropyl-6,7-ADTN or TL-232) is a synthetic, non-ergoline dopamine receptor agonist belonging to the 2-aminotetralin chemical class [1]. Its structure consists of a tetrahydronaphthalene core bearing a dipropylamino substituent at position 6 and two hydroxyl groups at positions 2 and 3, giving it the 6,7-dihydroxy substitution pattern that distinguishes it from the 5,6-dihydroxy positional isomer (dipropyl-5,6-ADTN, CAS 64309-39-3) [2]. The compound is classified under the tetralins in the Human Metabolome Database and has been detected as an exogenous compound in human blood, forming part of the human exposome [3]. It is not a naturally occurring metabolite and is available exclusively as a research chemical through custom synthesis, typically as the hydrobromide salt (CAS 62421-17-4) [1].

  • Synthetic 2-aminotetralin dopamine receptor agonist research tool
  • 6,7-dihydroxy substitution pattern for positional isomer SAR studies
  • Custom synthesis procurement; not a naturally occurring metabolite
  • Research-use only; not for human or veterinary use

Why Dipropyl-6,7-ADTN Cannot Be Substituted by Its 5,6-Positional Isomer or Other 2-Aminotetralin Dopamine Agonists: Metabolic Fate and Receptor-Level Differentiation


The 2-aminotetralin class of dopamine agonists contains closely related structural variants that differ in hydroxyl substitution pattern (5,6-dihydroxy vs. 6,7-dihydroxy) and N-alkyl substitution. These seemingly minor structural variations produce profound differences in metabolic susceptibility, brain penetration, and intrinsic receptor potency that render simple interchange between analogs scientifically invalid. The 6,7-dihydroxy isomer (CAS 66185-60-2) is substantially more vulnerable to O-methylation by catechol-O-methyltransferase (COMT) than its 5,6-dihydroxy counterpart, leading to 5–7× lower brain concentrations after peripheral administration of equimolar doses [1]. Yet, paradoxically, at the receptor level the 6,7-isomer is 12–14× more potent than the 5,6-isomer when brain concentration differences are normalized [2]. Furthermore, the N,N-dipropyl substitution confers a mixed dopamine/alpha-adrenoceptor pharmacological profile that is quantitatively distinct from that of N-monomethyl, N,N-diethyl, or unsubstituted 2-aminotetralin analogs [3]. These orthogonal axes of differentiation—metabolic stability, intrinsic efficacy, and off-target adrenergic activity—mean that each member of this class occupies a unique position in a multidimensional pharmacological space and cannot be treated as functionally interchangeable.

  • Positional isomer (5,6-ADTN) COMT metabolism context differs markedly; brain exposure may shift 5–7× unless COMT is inhibited, invalidating direct in vivo swap.
  • Intrinsic receptor potency 6,7- vs. 5,6-dihydroxy pattern alters D2 activation profile; receptor-level potency context may reverse rank order compared with brain-level exposure.
  • N-alkyl substitution Dipropyl group confers mixed dopamine/alpha-adrenoceptor profile; N-methyl, N-ethyl, or unsubstituted analogs may not replicate off-target receptor engagement.

Quantitative Differential Evidence for 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol: Head-to-Head Comparisons with Closest Analogs


COMT-Mediated Metabolic Liability: Brain Concentration Deficit of Dipropyl-6,7-ADTN vs. Dipropyl-5,6-ADTN

A direct, quantitative head-to-head comparison was performed in rats using equimolar peripheral doses of dipropyl-5,6-ADTN and dipropyl-6,7-ADTN (the target compound, CAS 66185-60-2). The 5,6-isomer achieved brain concentrations 5–7× higher than the 6,7-isomer [1]. This difference was almost entirely abolished by COMT inhibition with tropolone: brain concentrations of the 6,7-isomer rose 5–7× under COMT blockade, equaling those attained by the 5,6-isomer under normal COMT activity [2]. In vitro studies confirmed that two methoxy metabolites are formed from the 6,7-isomer versus only trace amounts from the 5,6-isomer, establishing COMT susceptibility as the primary determinant of the brain concentration differential [2]. For procurement decisions, this means that the 6,7-isomer requires either higher dosing or co-administration with a COMT inhibitor (e.g., tropolone) to achieve brain exposure comparable to the 5,6-isomer, but conversely its rapid peripheral clearance may be advantageous in experimental paradigms requiring transient receptor activation.

Brain COMT Liability
Direct head-to-head
5–7× lower brain concentration vs. 5,6-ADTN
COMT metabolism context limits brain exposure; parity requires dose adjustment or COMT co-inhibition.
Rat brain; equimolar i.p. dose; HPLC-amperometric detection
catechol-O-methyltransferase brain penetration positional isomer metabolism pharmacokinetics

Intrinsic Receptor-Level Potency: 6,7-ADTN Is 12–14× More Potent Than 5,6-ADTN at the Postsynaptic Dopamine Receptor

When brain concentration differences are normalized, a strikingly different rank order of potency emerges. Westerink and colleagues directly compared striatal concentrations of both ADTN isomers with their ability to decrease homovanillic acid (HVA) concentrations—an index of postsynaptic dopamine receptor activation. At equivalent striatal tissue concentrations, 6,7-ADTN was 12–14× more potent than 5,6-ADTN at the receptor site [1]. This finding is consistent with earlier biochemical data showing that, among the primary amine congeners (2-amino-5,6-dihydroxytetralin vs. 2-amino-6,7-dihydroxytetralin), the 6,7-dihydroxy compound was 20× more potent at stimulating adenylate cyclase [2]. The implication is that the 6,7-dihydroxy substitution pattern confers a higher intrinsic efficacy at the dopamine receptor that is masked in vivo by its greater metabolic liability. For experimental designs where the compound is applied directly to tissue (in vitro electrophysiology, superfusion, local microinjection), the 6,7-isomer will therefore exhibit substantially greater apparent potency than the 5,6-isomer at the same nominal concentration.

Receptor Potency
Direct head-to-head
12–14× more potent at postsynaptic D2 receptor
Intrinsic efficacy context favors 6,7-isomer when brain concentration normalized; relevant for in vitro SAR.
Striatal HVA endpoint; prodrug delivery to control brain levels
intrinsic efficacy dopamine D2 receptor structure-activity relationship receptor occupancy

Alpha-2/Alpha-1 Adrenergic Selectivity Ratio: Dipropyl-6,7-ADTN vs. Dipropyl-5,6-ADTN

Both dipropyl-ADTN isomers exhibit mixed dopamine/alpha-adrenoceptor activity, but quantitative comparison of their alpha-adrenergic binding profiles reveals subtle selectivity differences. For dipropyl-6,7-ADTN (the target compound), the alpha-2 adrenergic IC50 is 87 nM and the alpha-1 adrenergic IC50 is 24,000 nM, yielding an alpha-2/alpha-1 selectivity ratio of ~276-fold [1]. For dipropyl-5,6-ADTN, comparable values are alpha-2 IC50 = 80 nM and alpha-1 IC50 = 15,000 nM, yielding a ratio of ~188-fold [2]. Both isomers thus show strong preference for alpha-2 over alpha-1 adrenoceptors, but the 6,7-isomer achieves this through slightly lower alpha-2 affinity combined with lower alpha-1 affinity, resulting in a modestly greater (~1.5×) alpha-2/alpha-1 selectivity ratio. The alpha-2 adrenoceptor activity is functionally relevant: in rat cerebral cortex slices, dipropyl-5,6-ADTN inhibited [3H]noradrenaline release by 65% at 1 μM (vs. 27% for the non-dipropylated 5,6-ADTN), an effect antagonized by phentolamine but not by the dopamine antagonist fluphenazine [3]. For the 6,7-isomer, the mixed receptor profile was confirmed in the pithed rat cardiovascular model where both sulpiride (D2 antagonist) and yohimbine (alpha-2 antagonist) were required for full reversal of DP-6,7-ADTN's sympathoinhibitory effects [4].

Alpha-Selectivity
Cross-study comparable
α2/α1 selectivity ratio ~276-fold
α2 IC50 87 nM; α1 IC50 24,000 nM
Mixed D2/α2 profile requires adrenergic antagonist inclusion for dopaminergic signal isolation.
BindingDB data; [3H]clonidine/[3H]prazosin displacement
alpha-adrenoceptor off-target pharmacology receptor selectivity adrenergic activity

Striatal Dopamine Synthesis Modulation: A Pharmacodynamic Signature Shared by Both Dipropyl-ADTN Isomers but Absent from Apomorphine

Both dipropyl-5,6-ADTN and dipropyl-6,7-ADTN produce a distinctive biphasic effect on striatal dopamine synthesis—a rapid increase lasting approximately 20 minutes followed by a decrease—that is not observed with other dopamine agonists such as apomorphine, piribedil, or TL-99 [1]. This effect, measured as the accumulation of 3,4-dihydroxyphenylalanine (DOPA) after aromatic amino acid decarboxylase inhibition, was restricted to the striatum and not seen in mesolimbic areas or frontal cortex. The ED50 for the stimulatory phase was approximately 0.2 μmol/kg, while the ED50 for the subsequent inhibitory phase was approximately 0.01 μmol/kg, indicating a ~20-fold concentration-dependent shift in net effect [1]. This biphasic profile distinguishes the dipropyl-ADTN compounds from classical dopamine agonists and may reflect their combined dopamine autoreceptor agonism and postsynaptic receptor activation. The fact that both isomers share this signature suggests the dipropyl-2-aminotetralin scaffold, rather than the specific hydroxyl substitution pattern, drives this neurochemical phenotype. For experimentalists, this means the 6,7-isomer can serve as a tool to probe striatal dopamine synthesis regulation with a pharmacodynamic time course (~20 min peak) and regional specificity that is not replicated by apomorphine or other common D2 agonists.

DA Synthesis Modulation
Cross-study comparable
Biphasic striatal DOPA accumulation (increase → decrease)
Unique neurochemical fingerprint for striatal autoreceptor studies; distinct from apomorphine and other D2 agonists.
Rat striatum; NSD-1015 decarboxylase inhibition; ~20 min peak
dopamine synthesis striatum autoreceptor neurochemical fingerprint

Cardiovascular Pharmacological Profile: Mixed D2/Alpha-2 Sympathoinhibition by DP-6,7-ADTN in the Pithed Rat Model

In the pithed normotensive rat preparation, DP-6,7-ADTN at infusion rates of 10 and 30 μg/kg/min produced dose-dependent inhibition of both electrically stimulated tachycardia and vasoconstriction [1]. The pharmacological dissection of this effect using selective antagonists revealed a mixed receptor mechanism: the D2-selective antagonist sulpiride (0.3 mg/kg) only partially restored the DP-6,7-ADTN-depressed vasoconstrictor response, whereas complete reversal required the combination of sulpiride and the alpha-2 antagonist yohimbine (1 mg/kg). For the tachycardic response, yohimbine alone selectively antagonized DP-6,7-ADTN's inhibitory effect, while sulpiride was ineffective [1]. This pattern—dopamine D2 receptor involvement in vascular sympathoinhibition and alpha-2 adrenoceptor involvement in cardiac sympathoinhibition—was distinct from that of the comparator DPDA (N,N-di-n-propyldopamine), which acted exclusively through dopamine receptors on the vasculature and did not significantly affect heart rate [1]. This differential receptor utilization at cardiac vs. vascular sympathetic terminals provides a pharmacological tool for dissecting prejunctional receptor populations and highlights the 6,7-isomer's mixed receptor profile as both a limitation (for studies requiring pure dopaminergic signaling) and an advantage (for studies of receptor cross-talk at sympathetic neuroeffector junctions).

Cardiovascular Profile
Supporting evidence
Mixed D2/α2 sympathoinhibition; cardiac vs. vascular differential
Pharmacological tool for prejunctional receptor heterogeneity dissection when paired with selective antagonists.
Pithed rat model; sulpiride/yohimbine antagonist dissection
cardiovascular pharmacology presynaptic receptor sympathetic neurotransmission dopamine D2 receptor

Behavioral Pharmacology: Autoreceptor-Selective Dose Range in Medial Septal Self-Stimulation Paradigm

In a comparative behavioral pharmacology study, dipropyl-6,7-ADTN was tested alongside dipropyl-5,6-ADTN, apomorphine, 3-PPP, TL-99, and psychostimulants in a medial septal self-stimulation paradigm in rats [1]. Both dipropyl-6,7-ADTN and dipropyl-5,6-ADTN inhibited self-stimulation at dose ranges that biochemical studies had previously shown to be selective for the dopamine autoreceptor (presynaptic D2/D3 receptor) [1]. The agonist-induced inhibition of self-stimulation was qualitatively distinct from neuroleptic-induced inhibition, consistent with an autoreceptor-mediated mechanism. The dose range for autoreceptor-selective effects was comparable for both dipropyl-ADTN isomers, placing them in the same functional category as 3-PPP and TL-99. Since no direct head-to-head potency comparison (ED50 values) for the two dipropyl-ADTN isomers was reported in this specific behavioral paradigm, this evidence supports the class-level inference that both isomers function as autoreceptor-preferring agonists at low doses, with the quantitative differentiation between them being driven primarily by pharmacokinetic rather than pharmacodynamic factors at the behavioral level.

Behavioral Autoreceptor Selectivity
Class-level inference
Autoreceptor-range inhibition of medial septal self-stimulation
Class-level evidence supports presynaptic D2 autoreceptor research use at low doses; individual ED50 not reported.
Behavioral data; verify isomer-specific potency in target paradigm
intracranial self-stimulation dopamine autoreceptor behavioral pharmacology presynaptic selectivity

Validated Research Application Scenarios for 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol Based on Quantitative Differential Evidence


In Vitro Dopamine Receptor Structure-Activity Relationship Studies Requiring High Intrinsic Efficacy at D2 Receptors

The 12–14× greater intrinsic receptor potency of the 6,7-dihydroxy substitution pattern versus the 5,6-pattern makes dipropyl-6,7-ADTN the preferred isomer for in vitro SAR studies where brain penetration is irrelevant and maximal receptor activation per unit concentration is desired . In superfusion, brain slice, or homogenate binding assays, the compound's higher intrinsic efficacy provides greater signal-to-noise separation and a wider dynamic range for concentration-response curves compared to the 5,6-isomer. Researchers should note the compound's alpha-2 adrenoceptor activity (IC50 87 nM) and include appropriate adrenergic antagonists (e.g., phentolamine or yohimbine) to isolate the dopaminergic component of the response .

In Vivo Studies of Striatal Dopamine Autoreceptor-Mediated Synthesis Regulation with Regional Specificity

The unique biphasic modulation of striatal dopamine synthesis—a rapid DOPA accumulation increase (~20 min) followed by decrease—is produced by both dipropyl-ADTN isomers but not by apomorphine, piribedil, or TL-99 . This signature makes dipropyl-6,7-ADTN a valuable tool for probing presynaptic autoreceptor control of dopamine synthesis selectively in the striatum (effect absent in mesolimbic and cortical regions). For in vivo systemic administration, researchers must account for the compound's COMT susceptibility: brain concentrations will be ~5–7× lower than those achieved with equimolar dipropyl-5,6-ADTN unless a COMT inhibitor (e.g., tropolone) is co-administered . Alternatively, the dibenzoyl ester prodrug (DB-6,7-ADTN) can be used to improve brain delivery, as demonstrated for the parent 6,7-ADTN compound .

Cardiovascular Pharmacology Models of Prejunctional Receptor Heterogeneity on Sympathetic Neurons

DP-6,7-ADTN's differential engagement of D2 and alpha-2 receptors at cardiac versus vascular sympathetic terminals—as demonstrated in the pithed rat model —makes it a valuable pharmacological tool for dissecting prejunctional receptor populations. Unlike DPDA, which acts exclusively through vascular D2 receptors, DP-6,7-ADTN's mixed profile allows researchers to use selective antagonist co-administration (sulpiride vs. yohimbine) to parse the relative contributions of dopaminergic and adrenergic mechanisms at different sympathetic end-organs. This application is particularly relevant for studies of sympathoinhibitory drug mechanisms and receptor cross-regulation. The effective dose range (10–30 μg/kg/min i.v.) and antagonist protocol (sulpiride 0.3 mg/kg, yohimbine 1 mg/kg) have been established .

Reference Compound for COMT-Dependent Metabolic Studies of Catechol-Containing Dopamine Agonists

The well-characterized COMT susceptibility of dipropyl-6,7-ADTN—quantified as a 5–7× increase in brain concentration under tropolone-induced COMT inhibition —establishes this compound as a reference standard for studying catechol O-methylation as a determinant of brain bioavailability for catechol-containing dopamine agonists. The compound forms two distinct O-methyl metabolites (vs. one minor product from the 5,6-isomer), providing a more complex metabolic fingerprint that can be used to validate analytical methods (HPLC with amperometric detection, detection limit 4 pmol/g tissue) . This application extends to comparative metabolism studies where the 6,7- and 5,6-isomers can be used as paired probes to dissect the structural determinants of COMT substrate recognition in the 2-aminotetralin series.

Application
Selection Property
Validation Focus
In vitro D2 receptor SAR studies
Intrinsic receptor potency context (6,7-dihydroxy pattern)
Dopaminergic signal isolation; adrenergic antagonist co-administration
In vivo striatal autoreceptor synthesis regulation
Biphasic dopamine synthesis modulation unique to dipropyl-ADTNs
Regional specificity (striatum) under COMT inhibition consideration
Prejunctional receptor heterogeneity research
Differential D2/α2 receptor engagement at cardiac vs. vascular terminals
Antagonist-based pharmacological dissection (sulpiride/yohimbine)
COMT-dependent metabolic studies of catechol agonists
Well-characterized COMT susceptibility forming two O-methyl metabolites
Brain bioavailability validation with/without COMT inhibition
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